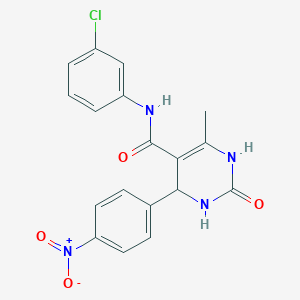
N-(3-Chlorphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Bemerkenswerterweise zeigten die Verbindungen 7b und 7i eine gewisse antivirale Aktivität gegen das Tabakmosaikvirus (TMV) . Dies deutet auf mögliche Anwendungen in der Pflanzenvirologie und im Pflanzenschutz hin.
- Sulfonamidderivate wurden mit antifungaler Aktivität in Verbindung gebracht . Obwohl spezifische Daten zu den antifungalen Wirkungen dieser Verbindung nicht erwähnt werden, könnte die Erforschung ihres Potenzials zur Bekämpfung von Pilzinfektionen wertvoll sein.
- Sulfonamidderivate wurden in der Landwirtschaft auf herbizide Eigenschaften untersucht . Obwohl direkte Beweise für diese Verbindung fehlen, könnten weitere Studien ihre Wirksamkeit als Herbizid untersuchen.
- Die einzigartige Struktur der Verbindung könnte eine Untersuchung im Zusammenhang mit der Krebsforschung rechtfertigen. Ähnliche 1,3,4-Thiadiazole haben vielfältige Bioaktivitäten gezeigt, darunter Antikonvulsiva .
Antivirale Aktivität
Antifungal Eigenschaften
Herbizide Anwendungen
Krebsforschung
Biologische Aktivität
N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. Its unique structure, characterized by a pyrimidine ring with various substituents, enhances its pharmacological properties.
Chemical Structure and Properties
The molecular formula of N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is C15H14ClN3O4 with a molecular weight of approximately 336.76 g/mol. The presence of electron-withdrawing groups such as chlorine and nitro enhances the compound's lipophilicity and reactivity, crucial for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H14ClN3O4 |
| Molecular Weight | 336.76 g/mol |
| Functional Groups | Chlorophenyl, Nitrophenyl |
| Ring Structure | Tetrahydropyrimidine |
Antimicrobial Properties
Research indicates that compounds similar to N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antibacterial and antifungal activities. In particular, studies have shown effectiveness against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have demonstrated the ability to inhibit DNA synthesis in cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in tumor cells.
Case Studies
A study published in MDPI highlighted the synthesis and biological evaluation of similar tetrahydropyrimidine derivatives, noting their promising results against various cancer cell lines and their potential as therapeutic agents . Another research paper emphasized the structure-activity relationship (SAR) of pyrimidine derivatives, indicating that modifications in substituents significantly affect their biological efficacy .
The biological activity of N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-4-2-3-12(19)9-13)16(22-18(25)20-10)11-5-7-14(8-6-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWAEXYJYANJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














